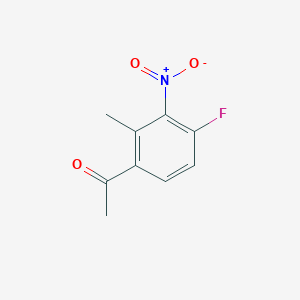
1-(4-Fluoro-2-methyl-3-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-2-methyl-3-nitrophenyl)ethanone is an organic compound with the molecular formula C9H8FNO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position
Métodos De Preparación
The synthesis of 1-(4-Fluoro-2-methyl-3-nitrophenyl)ethanone can be achieved through several synthetic routes. One common method involves the nitration of 4-fluoro-2-methylacetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial production methods may involve the use of catalytic processes to enhance the efficiency and yield of the desired product. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the fluoro and nitro substituents onto the acetophenone core .
Análisis De Reacciones Químicas
1-(4-Fluoro-2-methyl-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluoro or nitro groups can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-2-methyl-3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new chemical entities.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-2-methyl-3-nitrophenyl)ethanone involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
1-(4-Fluoro-2-methyl-3-nitrophenyl)ethanone can be compared with other similar compounds, such as:
1-(3-Fluoro-4-nitrophenyl)ethanone: Similar structure but with different positions of the fluoro and nitro groups.
1-(4-Methyl-2-nitrophenyl)ethanone: Lacks the fluoro substituent, which may affect its chemical reactivity and biological activity.
4-Fluoro-3-nitrophenyl methyl sulfone: Contains a sulfone group instead of the ethanone moiety, leading to different chemical properties and applications .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H8FNO3 |
|---|---|
Peso molecular |
197.16 g/mol |
Nombre IUPAC |
1-(4-fluoro-2-methyl-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H8FNO3/c1-5-7(6(2)12)3-4-8(10)9(5)11(13)14/h3-4H,1-2H3 |
Clave InChI |
PNOYGKXFDMPPIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1[N+](=O)[O-])F)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


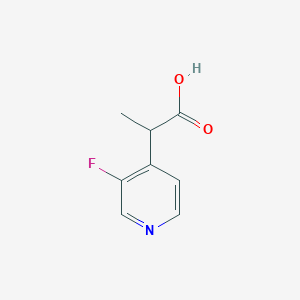
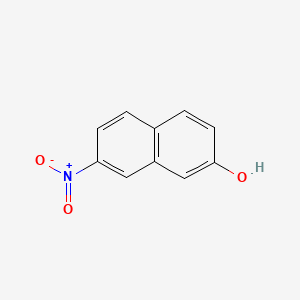
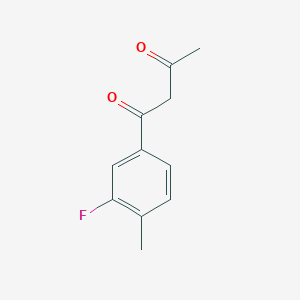
![6-Bromo-2-chloro-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13064652.png)
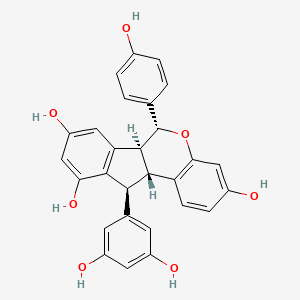
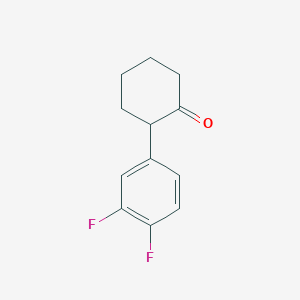
![2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine](/img/structure/B13064663.png)
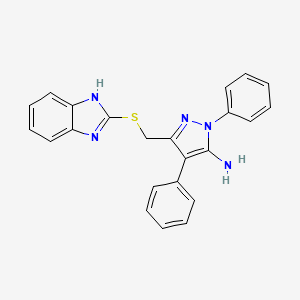
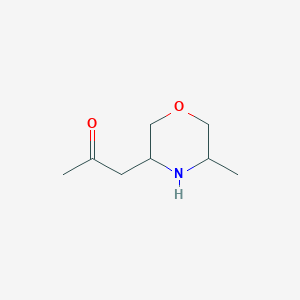
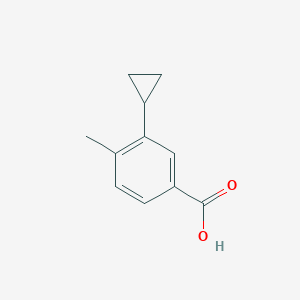
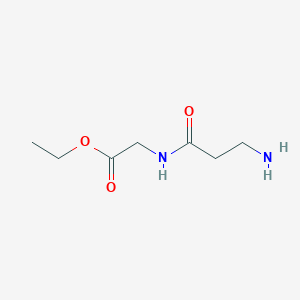
![1-[2-(3-Amino-4-chloro-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13064702.png)
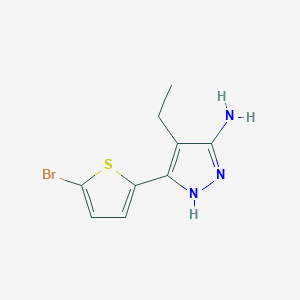
![tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane](/img/structure/B13064732.png)
